(Methoxymethyl)trimethylsilane

Catalog No.
S1510755
CAS No.
14704-14-4
M.F
C5H14OSi
M. Wt
118.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Methoxymethyl)trimethylsilane

CAS Number

14704-14-4

Product Name

(Methoxymethyl)trimethylsilane

IUPAC Name

methoxymethyl(trimethyl)silane

Molecular Formula

C5H14OSi

Molecular Weight

118.25 g/mol

InChI

InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3

InChI Key

PPNQXAYCPNTVHH-UHFFFAOYSA-N

SMILES

COC[Si](C)(C)C

Canonical SMILES

COC[Si](C)(C)C

Organic Synthesis:

  • Protecting Group

    (Methoxymethyl)trimethylsilane (MMTS) is a popular protecting group for alcohols and phenols in organic synthesis. It can be easily attached to the hydroxyl group of an alcohol or phenol to prevent it from reacting with other reagents. The MMTS group is stable under a wide range of reaction conditions and can be readily removed under mild acidic conditions. Source: "Protecting Groups in Organic Synthesis" by Theodore W. Greene and Peter G. M. Wuts:

  • Silylation Reagent

    MMTS can also be used as a silylation reagent to introduce a trimethylsilyl group (Si(CH3)3) onto other functional groups in organic molecules. This can be useful for improving the volatility of a compound for analysis by techniques such as gas chromatography and mass spectrometry. Source: "Organic Synthesis Strategy and Tactics" by Linda S. Warren

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Internal Standard: Due to its well-defined chemical shifts and peak intensities in the 1H and 13C NMR spectra, MMTS is often used as an internal standard for quantitative NMR analysis. The presence of the distinct peaks from the methyl groups allows for easy integration and comparison with the peaks of the analyte of interest. Source: "NMR Spectroscopy: Principles and Applications" by Harald Günther

Chromatography:

  • Solid-Phase Extraction (SPE): MMTS can be used as a stationary phase for solid-phase extraction (SPE) due to its ability to selectively bind to certain functional groups. This technique allows for the isolation and purification of specific compounds from complex mixtures. Source: "Solid-Phase Extraction for Sample Preparation" by Nigel J. Walls

(Methoxymethyl)trimethylsilane is an organosilicon compound characterized by the presence of a methoxymethyl group attached to a trimethylsilane moiety. Its linear formula is represented as CH₃OCH₂Si(CH₃)₃, and it has a molecular weight of 118.25 g/mol. The compound is known for its utility in organic synthesis and as a silane coupling agent, enhancing the bonding between organic materials and inorganic substrates .

Typical of silanes. It can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. Additionally, it can react with alcohols and amines, facilitating the formation of ethers and amines, respectively . The compound's reactivity can be attributed to the silicon atom's ability to form stable bonds with diverse functional groups.

Several synthesis methods for (methoxymethyl)trimethylsilane have been documented:

  • From Bromomethyltrimethylsilane: Reacting bromomethyltrimethylsilane with sodium methoxide.
  • Direct Methoxylation: Using methanol in the presence of a suitable catalyst to facilitate the reaction with trimethylchlorosilane.
  • Silane Coupling Reactions: Involving various silanes and methanol under controlled conditions .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on available reagents.

(Methoxymethyl)trimethylsilaneCH₃OCH₂Si(CH₃)₃Silane coupling agent, protecting groupMethoxytrimethylsilaneCH₃O-Si(CH₃)₃Silane coupling agentTrimethoxysilaneOCH₃-Si(CH₃)₃Surface modification, crosslinkingDimethylethoxysilaneOCH₂CH₃-Si(CH₃)₂Coatings, sealants

The uniqueness of (methoxymethyl)trimethylsilane lies in its specific functional group arrangement, which provides distinct reactivity patterns compared to its analogs. Its ability to act both as a protecting group and a coupling agent makes it particularly versatile in synthetic chemistry and materials science .

Research on interaction studies involving (methoxymethyl)trimethylsilane primarily focuses on its role in enhancing material properties when used with polymers and ceramics. These studies indicate that the incorporation of this silane improves mechanical strength and thermal stability of composite materials. Furthermore, its ability to form covalent bonds with hydroxyl groups on surfaces enhances adhesion properties significantly .

Several compounds share structural similarities with (methoxymethyl)trimethylsilane, including:

  • Methoxytrimethylsilane: Lacks the methylene bridge; used similarly as a silane coupling agent.
  • Trimethoxysilane: Contains three methoxy groups; utilized for surface modification and as a crosslinking agent.
  • Dimethylethoxysilane: Features ethoxy groups; employed in coatings and sealants.
CompoundStructureKey

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14704-14-4

Wikipedia

(Methoxymethyl)trimethylsilane

Dates

Modify: 2023-08-15

Explore Compound Types